4-Methylenepiperidine hydrochloride (CAS 144230-50-2) is a highly functionalized, cyclic secondary amine salt characterized by an exocyclic double bond. As a stable, weighable solid, it serves as a critical building block in advanced organic synthesis and medicinal chemistry, most notably as the terminal precursor for the triazole antifungal active pharmaceutical ingredient (API) efinaconazole [1]. The presence of the exocyclic methylene group enables diverse downstream functionalization, including hydroboration, epoxidation, and cross-coupling. Crucially for procurement and scale-up, the hydrochloride salt form ensures long-term shelf stability, precise stoichiometric control, and high-purity handling compared to its volatile free-base counterpart [2].
Substituting 4-methylenepiperidine hydrochloride with its free base or structurally related saturated analogs fundamentally compromises synthetic viability and process economics. The free base of 4-methylenepiperidine is highly unstable, volatile, and prone to rapid degradation or polymerization under ambient or acidic conditions, leading to unpredictable stoichiometric ratios and severe impurity carryover in late-stage API synthesis[1]. Similarly, using protected variants like N-Boc-4-methylenepiperidine necessitates harsh acidic deprotection steps that can degrade the sensitive terminal methylene unit, generating critical impurities [1]. Procurement of the pre-formed hydrochloride salt is therefore mandatory to bypass deprotection-induced degradation, ensure >99.9% precursor purity, and guarantee reproducible yields in complex nucleophilic ring-opening reactions [2].
The free base of 4-methylenepiperidine is a volatile liquid that is highly susceptible to degradation and impurity generation upon ambient storage or exposure to acidic environments. In contrast, 4-methylenepiperidine hydrochloride is a highly stable crystalline solid that can be consistently isolated and stored with >99.9% purity and <0.5% water content [1]. This physical state transition eliminates the handling losses and stoichiometric inaccuracies inherent to the free base, enabling precise molar dosing during scale-up [2].
| Evidence Dimension | Handling stability and purity retention |
| Target Compound Data | >99.9% purity maintained; stable, weighable solid |
| Comparator Or Baseline | 4-Methylenepiperidine free base (volatile liquid, prone to rapid degradation) |
| Quantified Difference | Elimination of volatility-induced mass loss and ambient degradation |
| Conditions | Ambient storage and standard laboratory weighing protocols |
Buyers must procure the HCl salt to prevent precursor degradation during shipping/storage and to ensure accurate molar dosing in sensitive late-stage coupling reactions.
Utilizing N-protected variants such as N-Boc-4-methylenepiperidine requires a deprotection step prior to use. Process research demonstrates that the terminal methylene structure is highly unstable at pH < 1.0, leading to the rapid formation of isomerized and polymerized impurities during acidic deprotection [1]. Procuring the pre-formed hydrochloride salt allows for direct in situ neutralization with a mild base (e.g., LiOH or NaOH) during the epoxide ring-opening step, entirely bypassing the harsh acidic conditions that destroy the exocyclic double bond [2].
| Evidence Dimension | Impurity generation during precursor activation |
| Target Compound Data | Direct use avoids pH < 1.0 exposure, maintaining intact methylene group |
| Comparator Or Baseline | N-Boc-4-methylenepiperidine (requires acidic deprotection, generating critical alkene impurities) |
| Quantified Difference | Complete avoidance of acid-catalyzed degradation pathways |
| Conditions | Precursor activation for nucleophilic ring-opening |
Procuring the pre-formed salt bypasses the need for harsh deprotection steps that compromise the structural integrity of the target pharmacophore and reduce overall yield.
While saturated analogs like 4-methylpiperidine offer a similar basic ring structure, they lack the critical exocyclic double bond required for specific downstream transformations. The exocyclic methylene in 4-methylenepiperidine hydrochloride serves as a highly reactive site for epoxidation, hydroboration, and metathesis, enabling the construction of complex spirocyclic scaffolds and acting as the essential pharmacophore in APIs like efinaconazole [1]. The saturated analog cannot participate in these reactions, resulting in a 0% conversion rate for the target functionalized structures [2].
| Evidence Dimension | Viability of alkene-specific functionalization |
| Target Compound Data | 100% retention of reactive exocyclic alkene for spiro-functionalization |
| Comparator Or Baseline | 4-Methylpiperidine (0 reactive sites for epoxidation/hydroboration) |
| Quantified Difference | Binary capability (reactive vs inert) for spirocycle generation |
| Conditions | Standard alkene functionalization assays |
The exocyclic double bond is an absolute requirement for synthesizing specific spirocyclic scaffolds and targeted APIs, making saturated analogs non-viable substitutes.
4-Methylenepiperidine hydrochloride is directly applied as the terminal amine nucleophile in the epoxide ring-opening step for efinaconazole synthesis. The high purity and stability of the salt form ensure minimal impurity carryover, which is critical since the piperidine moiety is introduced in the final synthetic step [1].
The compound serves as a core building block for constructing complex spiro-piperidines. The exocyclic double bond undergoes targeted epoxidation or hydroboration, enabling the rapid development of functionalized 3D molecular libraries that cannot be accessed using saturated piperidine analogs [2].
Due to its stable, non-volatile, and weighable crystalline nature, the hydrochloride salt is ideal for automated dispensing systems in high-throughput library synthesis. It allows for reproducible cross-coupling and functionalization without the handling losses associated with the free base [1].
Irritant